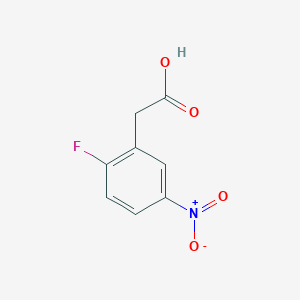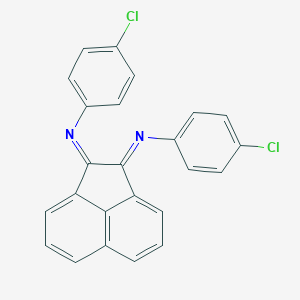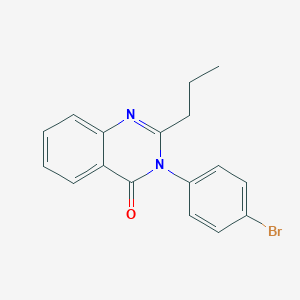
1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one, also known as DMQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQD is a heterocyclic compound that contains a quinoline ring and an enone moiety, which makes it a versatile molecule for chemical synthesis and biological studies.
作用機序
The mechanism of action of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one involves the formation of a complex with metal ions, which leads to fluorescence emission. The enone moiety of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one is responsible for the fluorescence emission, while the quinoline ring serves as a metal ion binding site. The binding of metal ions to 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one changes the electronic structure of the molecule, leading to a shift in the absorption and emission spectra. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been shown to have low toxicity and high biocompatibility, making it a potential candidate for biomedical applications. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been studied for its antioxidant activity, which can help prevent oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
実験室実験の利点と制限
The advantages of using 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one in lab experiments include its high sensitivity and selectivity for metal ions, its low toxicity and high biocompatibility, and its potential applications in various fields, such as drug delivery and imaging. The limitations of using 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one in lab experiments include its low solubility in water, which can affect its bioavailability, and its potential instability under certain conditions, such as high temperature and pH.
将来の方向性
Future research on 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can focus on the development of new synthesis methods that can improve the yield and purity of the compound. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can also be studied for its potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of nanomaterials with unique properties. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can also be studied for its potential applications in the field of environmental science, where it can be used as a fluorescent probe for the detection of metal ions in water and soil samples. The potential applications of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one in the field of biomedicine, such as drug delivery and imaging, can also be explored further.
合成法
The synthesis of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can be achieved through several methods, including the condensation of 2-methyl-3-oxopentanoic acid with 2-amino-3,4-dihydroquinoline, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-methyl-3-oxopentanoic acid with 2-amino-3,4-dihydroquinoline in the presence of triethylamine and acetic anhydride. The yield of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one using these methods ranges from 50% to 80%. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can also be synthesized through a one-pot method using 2-methyl-3-oxopentanoic acid, 2-amino-3,4-dihydroquinoline, and acetic anhydride in the presence of p-toluenesulfonic acid, with a yield of 85%.
科学的研究の応用
1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been widely used in scientific research due to its unique chemical structure and potential applications in various fields. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been studied as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological and environmental samples. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has also been used as a building block for the synthesis of organic materials, such as polymers and dendrimers, for drug delivery and imaging applications. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has shown promising results in inhibiting the growth of cancer cells and bacteria, making it a potential candidate for the development of new drugs.
特性
CAS番号 |
10579-60-9 |
|---|---|
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C13H15NO/c1-10(2)13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-4,6,8H,1,5,7,9H2,2H3 |
InChIキー |
ALVNQTDMQBKHJO-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)N1CCCC2=CC=CC=C21 |
正規SMILES |
CC(=C)C(=O)N1CCCC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



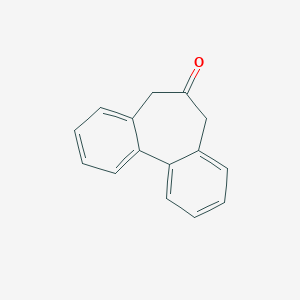

![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)
![4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-](/img/structure/B184381.png)
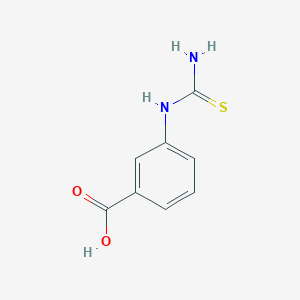

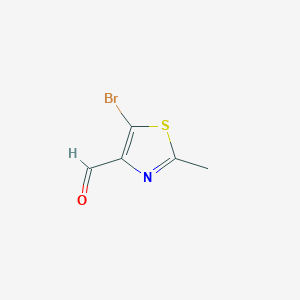

![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)
